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Compound of Interest

Compound Name: KDM5-C70

Cat. No.: B1154052

Get Quote

Executive Summary
KDM5-C70 is a potent, cell-permeable small molecule inhibitor targeting the KDM5 (JARID1)

family of histone lysine demethylases.[1][2] It functions as an ethyl ester prodrug of the active

carboxylic acid metabolite, KDM5-C49.[1] By competitively inhibiting the 2-oxoglutarate (2-OG)

binding pocket within the JmjC domain, KDM5-C70 prevents the demethylation of trimethylated

Histone H3 Lysine 4 (H3K4me3), a critical epigenetic mark associated with active transcription

start sites (TSS).

This guide details the mechanistic principles, chemical biology, and validated experimental

protocols for utilizing KDM5-C70 to study chromatin dynamics and transcriptional regulation.

Part 1: Mechanistic Foundation
The Prodrug Strategy: Ester-to-Acid Conversion
KDM5-C70 itself is not the active inhibitor of the KDM5 enzyme in vitro. The active moiety,

KDM5-C49, possesses a highly polar carboxylate group that mimics 2-oxoglutarate but

prevents efficient cellular uptake.
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KDM5-C70 (Prodrug): Contains an ethyl ester group, masking the polarity and facilitating

passive diffusion across the cell membrane.

Intracellular Activation: Upon entry, cytosolic esterases hydrolyze the ethyl ester, releasing

the active KDM5-C49.

Target Engagement: KDM5-C49 accumulates intracellularly and binds to the catalytic core of

KDM5A, KDM5B, KDM5C, and KDM5D.

Molecular Mechanism of Action
The KDM5 family utilizes Fe(II) and 2-OG to catalyze the hydroxylation of the methyl group on

lysine, leading to the release of formaldehyde and demethylation.

Competition: KDM5-C49 binds to the Fe(II) center in the JmjC domain, displacing the co-

factor 2-OG.

Selectivity: KDM5-C70/C49 is highly selective for KDM5 over KDM2, KDM3, and KDM6

families, though it shows weak cross-reactivity with KDM4 at high concentrations (>50 µM).

Outcome: Accumulation of H3K4me3 at promoters, often leading to "peak broadening" in

ChIP-seq profiles and altered transcriptional output.

Pathway Visualization
The following diagram illustrates the cellular entry, activation, and chromatin-level impact of

KDM5-C70.
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Caption: KDM5-C70 enters the cell via passive diffusion, is hydrolyzed by esterases to KDM5-

C49, which inhibits KDM5-mediated demethylation of H3K4me3.[3]

Part 2: Experimental Protocols
Compound Handling and Storage
To ensure reproducibility, strict adherence to compound handling is required. The ester bond is

susceptible to spontaneous hydrolysis if handled improperly.

Parameter Specification Notes

Solvent DMSO (Anhydrous)
Avoid water contamination to

prevent premature hydrolysis.

Stock Conc. 10 mM or 20 mM
Store in aliquots to minimize

freeze-thaw cycles.

Storage -80°C (Long term)
Stable for 6 months.[3] -20°C

for <1 month.

Working Conc. 1 µM – 10 µM
>20 µM may induce off-target

effects (KDM4 inhibition).

Cellular Treatment Workflow
This protocol is optimized for adherent cancer cell lines (e.g., MCF7, MM.1S) to assess global

H3K4me3 elevation.

Reagents:

KDM5-C70 Stock (10 mM in DMSO)[3]

Cell Culture Media (e.g., RPMI/DMEM + 10% FBS)

PBS (Phosphate Buffered Saline)

Step-by-Step Procedure:
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Seeding: Seed cells at 40-50% confluence 24 hours prior to treatment. KDM5 inhibition

induces G1 arrest; avoid over-confluence.

Preparation: Dilute KDM5-C70 stock into fresh, pre-warmed media to reach a final

concentration of 5 µM.

Control: Prepare a Vehicle Control (DMSO) matched to the final solvent percentage

(typically 0.05% - 0.1%).

Negative Control: Use KDM5-C49 (acid form) at 5 µM in media. Since C49 is cell-

impermeable, this confirms that any observed effect is due to intracellular ester hydrolysis

of C70.

Incubation: Treat cells for 48 to 72 hours.

Note: Histone turnover is slow. Short treatments (<24h) may show incomplete H3K4me3

accumulation.

Harvest:

Wash cells 2x with ice-cold PBS (removes extracellular esterases).

Lyse immediately in SDS-Lysis Buffer or Histone Extraction Buffer.

Validation: Western Blotting
Objective: Confirm target engagement by observing specific elevation of H3K4me3 without

affecting H3K9me3 (KDM4 substrate) or H3K27me3 (KDM6 substrate).
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Target
Expected Change (KDM5-
C70)

Antibody Validation
Criteria

H3K4me3 Significant Increase
Must show low cross-reactivity

with H3K4me2.

H3K4me2 Slight Increase / No Change
KDM5 also targets me2, but

me3 change is dominant.

H3K4me1 No Change Regulated by LSD1/KDM1A.

H3K9me3 No Change
Serves as a specificity control

(KDM4).

Total H3 Equal Loading Essential for normalization.

Part 3: Genomic Profiling (ChIP-seq)
Using KDM5-C70 in ChIP-seq experiments reveals a distinct "peak broadening" phenotype

rather than just new peak formation.

Experimental Design
Input: 5-10 million cells per condition (DMSO vs. 5 µM KDM5-C70).

Crosslinking: 1% Formaldehyde, 10 mins RT.

Sonication: Target fragment size 200-500 bp. Note: Increased H3K4me3 density may alter

chromatin accessibility; verify sonication efficiency in treated samples.

Data Analysis Pipeline (Graphviz)
The following workflow outlines the specific analytical steps required to quantify KDM5

inhibition effects.
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Caption: Workflow for ChIP-seq analysis. Note the use of "broad" peak calling parameters to

capture H3K4me3 spreading into gene bodies.

Interpreting Results
TSS Enrichment: You will observe higher signal amplitude at Transcription Start Sites (TSS).

Peak Spreading: KDM5 normally restricts H3K4me3 to the TSS. Inhibition causes this mark

to "spill over" into the gene body.

Transcriptional Correlation: Correlate H3K4me3 gain with RNA-seq data. Surprisingly, global

H3K4me3 increase does not always correlate linearly with global gene activation; it often

affects specific metabolic or cell-cycle gene sets (e.g., Myc targets).
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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